

# Comparative analysis of the safety profile of Enobosarm and anabolic steroids

Author: BenchChem Technical Support Team. Date: December 2025



# A Comparative Safety Analysis: Enobosarm vs. Anabolic-Androgenic Steroids

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of Enobosarm (a Selective Androgen Receptor Modulator or SARM) and traditional anabolic-androgenic steroids (AAS). The analysis is based on available clinical and preclinical data, with a focus on key safety parameters to inform research and development.

### **Introduction and Mechanism of Action**

Anabolic-androgenic steroids (AAS) are synthetic derivatives of testosterone used to enhance muscle growth and male sexual characteristics[1]. Their utility is often limited by a lack of tissue selectivity, leading to a wide range of adverse effects[2][3]. Enobosarm (also known as Ostarine or GTx-024) is a nonsteroidal SARM designed to provide the anabolic benefits of androgens in muscle and bone with reduced effects on other tissues, such as the prostate and skin[3][4].

Both compound classes exert their effects by binding to the androgen receptor (AR)[2][4]. Upon binding, the ligand-AR complex translocates to the nucleus and modulates gene expression. The key difference lies in tissue selectivity. SARMs like Enobosarm induce a unique conformational change in the AR, leading to the recruitment of tissue-specific co-regulators.



This selective action results in anabolic effects in desired tissues (muscle, bone) while sparing others, which is a significant departure from the more indiscriminate action of AAS[3][5].





Click to download full resolution via product page

Caption: Androgen Receptor signaling pathway for AAS and SARMs.

## **Comparative Safety Profile**

The primary distinction in the safety profiles of Enobosarm and AAS stems from Enobosarm's tissue selectivity.

- Enobosarm: Pooled analyses of multiple randomized clinical trials (RCTs) involving over 1000 participants found no evidence of drug-induced liver injury with Enobosarm compared to placebo[6][7]. While some studies noted dose-dependent and transient elevations in alanine transaminase (ALT), these were generally mild and resolved[8]. However, several case reports have documented significant cholestatic liver injury associated with unsupervised use of products marketed as Ostarine/Enobosarm, which may be linked to high doses or product contamination[9][10][11].
- Anabolic-Androgenic Steroids: Hepatotoxicity is a major concern, particularly with orally administered 17-α-alkylated AAS[12][13]. Documented adverse effects include cholestasis (disrupted bile flow), peliosis hepatis (blood-filled cysts), and the development of hepatic adenomas and carcinomas[14][15]. Studies have demonstrated that AAS can cause serious liver toxicity within weeks of use[16].
- Enobosarm: In pooled clinical trial data, cardiovascular adverse event rates were similar between Enobosarm and placebo groups[6]. Some studies have shown a dose-dependent reduction in HDL cholesterol, though the long-term impact of this is not fully established[8] [17]. Notably, the incidence of deep vein thrombosis was reported to be lower in the Enobosarm group compared to placebo in a large pooled analysis[6][7].
- Anabolic-Androgenic Steroids: AAS use is strongly associated with significant cardiovascular risks[14]. These include adverse changes in lipid profiles, such as markedly decreased HDL ("good") cholesterol and increased LDL ("bad") cholesterol, which elevates the risk of atherosclerosis[15][16]. Other reported effects are hypertension, cardiomyopathy, an increased risk of myocardial infarction, stroke, and sudden cardiac death[12][14][18].
- Enobosarm: As a SARM, Enobosarm can cause dose-dependent suppression of endogenous testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).



However, these effects are generally considered less severe than those caused by AAS and are reversible upon cessation. In clinical trials, there were no reported adverse events related to masculinization in women[19].

Anabolic-Androgenic Steroids: AAS use significantly disrupts the hypothalamic-pituitary-gonadal axis, leading to the suppression of natural testosterone production and subsequent testicular atrophy and infertility in males[1][14]. In men, AAS can also cause gynecomastia (breast development) due to the aromatization of some steroids into estrogens[1]. In women, AAS cause masculinization, including voice deepening, hair loss, and clitoral enlargement, some of which can be irreversible[20].

# **Data Presentation: Summary of Adverse Events**

The following tables summarize quantitative data from clinical trials and reported safety concerns.

Table 1: Adverse Events from Pooled Analysis of Enobosarm Phase 2 & 3 Trials (Data sourced from a pooled analysis of 4 randomized controlled trials with 512 patients on 3 mg Enobosarm and 515 on placebo)[6][7]

| Adverse Event (AE)        | Enobosarm (3 mg)<br>Incidence | Placebo Incidence    |
|---------------------------|-------------------------------|----------------------|
| Nausea                    | 26.6%                         | 26.0%                |
| Anemia                    | 25.6%                         | 23.9%                |
| Vomiting                  | 14.8%                         | 14.6%                |
| Deep Vein Thrombosis      | 1.0%                          | 3.3%                 |
| Drug-Induced Liver Injury | No evidence reported          | No evidence reported |

Table 2: Comparative Summary of Key Safety Concerns



| Safety Parameter      | Enobosarm                                                                                         | Anabolic-Androgenic<br>Steroids (AAS)                                                                              |
|-----------------------|---------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|
| Liver Toxicity        | Low risk in clinical trials; cases reported with high-dose/unsupervised use[6][9].                | High risk, especially with oral 17-α-alkylated forms; can cause cholestasis, peliosis hepatis, tumors[12][15][16]. |
| Lipid Profile         | Dose-dependent reduction in HDL; minimal effect on LDL[8] [17].                                   | Significant reduction in HDL and increase in LDL[15][16].                                                          |
| Cardiovascular Risk   | Similar to placebo in clinical trials[6].                                                         | Increased risk of hypertension, heart attack, stroke, and sudden death[12][14].                                    |
| Hormonal Suppression  | Dose-dependent and reversible suppression of testosterone[8].                                     | Severe suppression of endogenous testosterone, leading to testicular atrophy[1] [14].                              |
| Prostate Effects      | Designed to have minimal effect; no AEs of increased PSA in men reported in a Phase 2b trial[19]. | Can promote benign prostatic hyperplasia and potentially prostate cancer[21].                                      |
| Virilization in Women | No masculinizing AEs reported in a Phase 2b trial[19].                                            | High risk of irreversible masculinizing effects (e.g., voice deepening)[20].                                       |

# **Experimental Protocols**

Understanding the methodologies behind safety data is critical for interpretation.

- Objective: To evaluate the safety profile of Enobosarm (3mg) by pooling data from multiple randomized clinical trials.
- Study Design: Data was pooled from four studies: a Phase 2 trial in older males and postmenopausal women (n=48), two Phase 3 trials in patients with advanced lung cancer



(n=651), and a Phase 2 study in women with stress urinary incontinence (n=328)[6][7].

- Population: A total of 1027 subjects (512 on Enobosarm, 515 on placebo) were included in the analysis[6].
- Intervention: Oral administration of Enobosarm (3 mg daily) or a matching placebo.
- Data Collection: Treatment-emergent adverse events (TEAEs) were systematically recorded, coded, and analyzed. This included clinical observations, laboratory tests (including liver function tests), and vital signs.
- Analysis: The incidence of TEAEs was compared between the Enobosarm and placebo groups to identify any statistically significant differences and to characterize the overall safety profile of the drug.
- Objective: To measure the effects of the anabolic steroid oxandrolone on cholesterol levels and liver toxicity.
- Study Design: A randomized, double-blind, placebo-controlled trial.
- Population: 262 HIV-positive men with associated weight loss[16].
- Intervention: For the first 12 weeks, participants were randomly assigned to receive daily oral doses of either 20, 40, or 80 mg of oxandrolone or a placebo[16].
- Data Collection: Blood samples were collected at baseline and at regular intervals to measure HDL and LDL cholesterol levels. Liver function was monitored through liver enzyme tests (e.g., ALT, AST).
- Analysis: Changes in lipid profiles and the incidence of liver toxicity (graded by severity)
  were compared across the different dosage groups and the placebo group to determine the
  dose-dependent effects of the steroid[16].





Click to download full resolution via product page

Caption: A generalized workflow for a randomized controlled trial.

## Conclusion

The available experimental data indicates a significantly more favorable safety profile for Enobosarm compared to traditional anabolic-androgenic steroids. Pooled data from large clinical trials show that Enobosarm is generally well-tolerated, with an adverse event profile comparable to placebo and without evidence of significant liver or cardiovascular toxicity[6][7].

In contrast, AAS are associated with a wide array of serious, and sometimes irreversible, adverse effects, including severe hepatotoxicity, negative cardiovascular events, and profound endocrine disruption[12][14][15][16]. The tissue-selective mechanism of Enobosarm appears to successfully mitigate many of the androgenic side effects that limit the therapeutic use of AAS[3]. While reports of liver injury with unsupervised SARM use warrant caution, the controlled clinical data strongly supports a superior safety profile for Enobosarm over anabolic steroids.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. Anabolic steroid Wikipedia [en.wikipedia.org]
- 2. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]
- 3. Comparative safety evaluation of selective androgen receptor modulators and anabolic androgenic steroids PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enobosarm Wikipedia [en.wikipedia.org]
- 5. Effects of enobosarm on muscle wasting and physical function in patients with cancer: a double-blind, randomised controlled phase 2 trial PMC [pmc.ncbi.nlm.nih.gov]
- 6. verupharma.com [verupharma.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Systematic Review of Safety of Selective Androgen Receptor Modulators in Healthy Adults: Implications for Recreational Users - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. consensus.app [consensus.app]
- 11. Liver injury associated with the use of selective androgen receptor modulators and post-cycle therapy: Two case reports and literature review PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Anabolic androgenic steroid-induced liver injury: An update PMC [pmc.ncbi.nlm.nih.gov]
- 16. Archive: Anabolic steroid use increases heart attack risk and causes liver damage | UC San Francisco [ucsf.edu]
- 17. jpp.krakow.pl [jpp.krakow.pl]
- 18. mdpi.com [mdpi.com]
- 19. Veru Reports Positive Safety Results from Phase 2b QUALITY Study: Enobosarm Added to Semaglutide Led to Greater Fat Loss, Preservation of Muscle, and Fewer Gastrointestinal Side Effects Compared to Semaglutide Alone :: Veru Inc. (VERU) [ir.verupharma.com]
- 20. Anabolic Steroids and Other Appearance and Performance Enhancing Drugs (APEDs) |
   National Institute on Drug Abuse (NIDA) [nida.nih.gov]
- 21. Frontiers | Anabolic–androgenic steroids: How do they work and what are the risks?
   [frontiersin.org]







 To cite this document: BenchChem. [Comparative analysis of the safety profile of Enobosarm and anabolic steroids]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620210#comparative-analysis-of-the-safety-profile-of-enobosarm-and-anabolic-steroids]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com